molecular formula C11H15NO B3152843 6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline CAS No. 74492-61-8

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B3152843
CAS No.: 74492-61-8
M. Wt: 177.24 g/mol
InChI Key: ZCCIIGUSMFBKAN-UHFFFAOYSA-N
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Description

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by the presence of a methoxy group at the 6th position and a methyl group at the 1st position on the tetrahydroquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the Povarov reaction, which is a multi-component reaction involving an aniline, an aldehyde, and an alkene. For instance, the reaction of p-anisidine (4-methoxyaniline), cinnamaldehyde, and methacrolein dimethylhydrazone can yield a tetrahydroquinoline derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve optimized versions of laboratory synthesis techniques. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Specific details on industrial production methods are often proprietary and not publicly disclosed.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the tetrahydroquinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce functional groups such as halogens, alkyl groups, or hydroxyl groups.

Scientific Research Applications

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the high-affinity uptake of serotonin (5-HT) in a competitive manner, thereby affecting neurotransmitter release

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a methoxy and a methyl group on the tetrahydroquinoline ring. This combination of functional groups can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

6-methoxy-1-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-12-7-3-4-9-8-10(13-2)5-6-11(9)12/h5-6,8H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCIIGUSMFBKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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